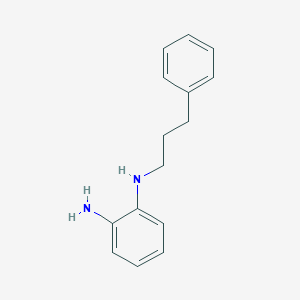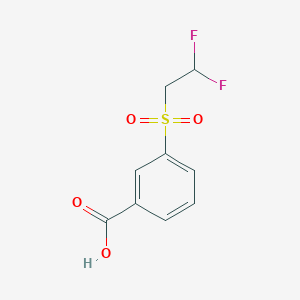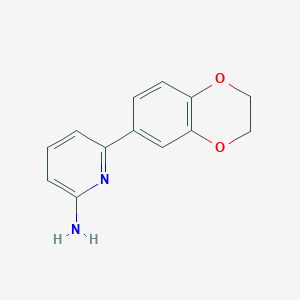
6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-amine
Descripción general
Descripción
“6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-amine” is a chemical compound with the CAS Number: 1183060-41-4 . It has a molecular weight of 228.25 . The physical form of this compound is powder .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. For instance, new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework were fabricated . The structures of the sulfonamide derivatives were determined by the IR, 1 H NMR, 13 C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis
The molecular structure of “6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-amine” is characterized by the presence of a benzodioxane ring and a pyridin-2-amine group . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-amine” include a molecular weight of 228.25 , a physical form of powder , and a storage temperature at room temperature .Aplicaciones Científicas De Investigación
Specific Scientific Field
This compound is used in the field of Pharmaceutical Chemistry for the development of antibacterial agents .
Summary of the Application
The compound has been found to be effective in inhibiting bacterial biofilm growth, particularly against Escherichia coli and Bacillus subtilis . It has also been used in the synthesis of N-substituted benzenesulfonamide derivatives, which have shown potent antibacterial properties .
Methods of Application or Experimental Procedures
The compound was synthesized and its structure was determined using various spectral techniques such as IR, 1H NMR, 13C NMR, and EI-MS spectroscopy . The antibacterial potential of these molecules was ascertained by a biofilm inhibition study .
Results or Outcomes
The results revealed that two of the compounds were rather active inhibitors of these two pathogenic bacterial strains . One particular molecule was found to be the best antibacterial agent against B. subtilis (60.04% bacterial biofilm growth inhibition) and second most-active against E. coli (60.04%) .
2. Application in Enzyme Inhibitors
Specific Scientific Field
This compound is used in the field of Pharmaceutical Chemistry for the development of enzyme inhibitors .
Summary of the Application
The compound has been used in the synthesis of N-substituted benzenesulfonamide derivatives, which have shown moderate inhibitory activity against lipoxygenase enzyme .
Methods of Application or Experimental Procedures
The compound was synthesized and its structure was confirmed using various spectral techniques (IR, 1H NMR and EIMS) . The synthesized derivatives were screened for their inhibitory activity against lipoxygenase enzyme .
Results or Outcomes
The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .
3. Application in Optoelectronics
Specific Scientific Field
This compound is used in the field of Materials Science for the development of optoelectronic materials .
Summary of the Application
The compound has been used in the synthesis of a new organic nonlinear optical (NLO) material for optoelectronic applications .
Methods of Application or Experimental Procedures
The compound was synthesized by reflux method and single crystals were grown by slow evaporation technique . The crystal structure was elucidated by single crystal X-ray diffraction method .
Results or Outcomes
The title compound exhibited significant two-photon absorption and nonlinear refraction . It also showed optical limiting under the continuous wave (CW) regime . The overall results suggested that the studied molecule could be a potential NLO material for frequency generator, optical limiters and optical switching applications .
4. Application in Alzheimer’s Disease Treatment
Specific Scientific Field
This compound is used in the field of Pharmaceutical Chemistry for the development of therapeutic agents for Alzheimer’s disease .
Summary of the Application
The compound has been used in the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease .
Methods of Application or Experimental Procedures
The compound was synthesized by reaction with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . The structures of all synthesized derivatives were confirmed by spectroscopic techniques including IR, 1H NMR and EI-MS .
Results or Outcomes
The inhibition activity of synthesized molecules was studied to assess their possible therapeutic effect on Alzheimer’s disease .
5. Application in HIV Protease Inhibitors
Specific Scientific Field
This compound is used in the field of Pharmaceutical Chemistry for the development of HIV protease inhibitors .
Summary of the Application
The compound has been used in the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating HIV .
Methods of Application or Experimental Procedures
The compound was synthesized by reaction with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . The structures of all synthesized derivatives were confirmed by spectroscopic techniques including IR, 1H NMR and EI-MS .
Results or Outcomes
The inhibition activity of synthesized molecules was studied so as to assess their possible therapeutic effect on HIV .
6. Application in Anti-Cancer Agents
Specific Scientific Field
This compound is used in the field of Pharmaceutical Chemistry for the development of anti-cancer agents .
Summary of the Application
The compound has been used in the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating cancer .
Methods of Application or Experimental Procedures
The compound was synthesized by reaction with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . The structures of all synthesized derivatives were confirmed by spectroscopic techniques including IR, 1H NMR and EI-MS .
Results or Outcomes
The inhibition activity of synthesized molecules was studied so as to assess their possible therapeutic effect on cancer .
Propiedades
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-13-3-1-2-10(15-13)9-4-5-11-12(8-9)17-7-6-16-11/h1-5,8H,6-7H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETWGKKLYIRCBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422484.png)
![[1-(Methylamino)cyclopentyl]methanol](/img/structure/B1422485.png)
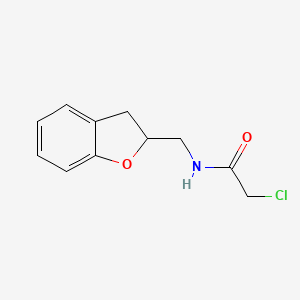
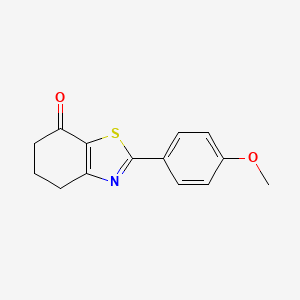
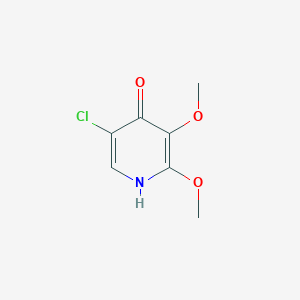
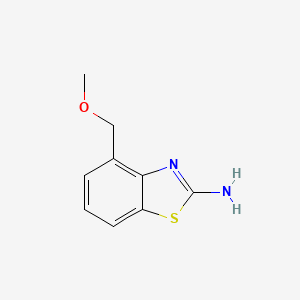
![2-chloro-N-{2-[4-(trifluoromethoxy)phenyl]ethyl}acetamide](/img/structure/B1422496.png)
![4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1422497.png)
![2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1422499.png)
![2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide](/img/structure/B1422501.png)
![2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B1422502.png)
![7,7-Difluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B1422503.png)
